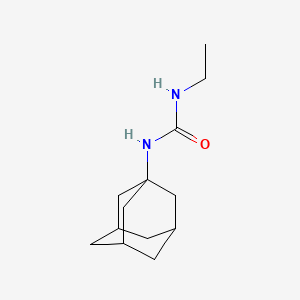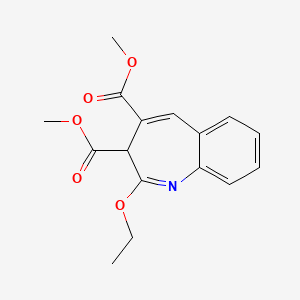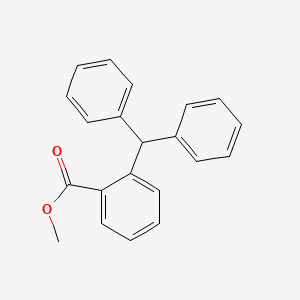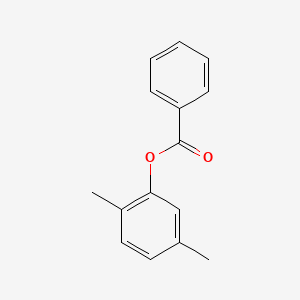
(+/-)-4-Fluoroephedrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-4-Fluoroephedrine hydrochloride solution, 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, is a chemical compound used primarily in analytical and research settings. This compound is a derivative of ephedrine, a well-known stimulant and decongestant. The addition of a fluorine atom to the ephedrine molecule enhances its chemical properties, making it useful for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-4-Fluoroephedrine hydrochloride typically involves the fluorination of ephedrine. One common method is the direct fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the ephedrine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Fluorination: Introduction of the fluorine atom to the ephedrine molecule.
Purification: Removal of impurities and by-products through techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: Reaction with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the fluorinated ephedrine to its corresponding alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 4-fluoroephedrone.
Reduction: Formation of 4-fluoroephedrine alcohol.
Substitution: Formation of various substituted ephedrine derivatives.
Applications De Recherche Scientifique
(+/-)-4-Fluoroephedrine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in the study of drug metabolism.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to increased stimulation of the sympathetic nervous system. This results in effects such as increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
(+/-)-4-Fluoroephedrine hydrochloride can be compared with other similar compounds such as:
Ephedrine: The parent compound, which lacks the fluorine atom.
Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.
Methamphetamine: A more potent stimulant with a different mechanism of action.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased stability and enhanced binding affinity to adrenergic receptors, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
322-25-8 |
|---|---|
Formule moléculaire |
C10H15ClFNO |
Poids moléculaire |
219.68 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H |
Clé InChI |
FENYPFLMDTWUKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















